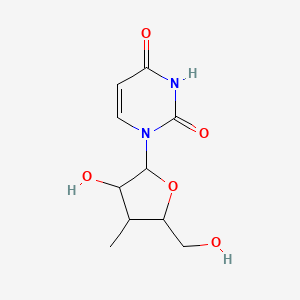

3'-Deoxy-3'-alpha-C-methyluridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-[3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-6(4-13)17-9(8(5)15)12-3-2-7(14)11-10(12)16/h2-3,5-6,8-9,13,15H,4H2,1H3,(H,11,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXGEZDIYLPSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Deoxy 3 Alpha C Methyluridine and Its Derivatives

Strategies for Stereoselective Glycosidation

The creation of the glycosidic bond between the sugar and the nucleobase is a pivotal step in the synthesis of nucleosides. The stereochemical outcome of this reaction, determining whether the α or β anomer is formed, is crucial for the biological activity of the resulting compound.

Anomeric Control in Nucleoside Formation

Anomeric control is essential for directing the synthesis towards the desired α- or β-nucleoside. The anomeric center (C1' of the sugar) is a key chiral center, and its configuration significantly influences the properties of the nucleoside. libretexts.org In the context of 3'-deoxy-3'-C-methyl nucleosides, achieving the correct anomeric configuration is a primary challenge. While nature predominantly utilizes β-nucleosides, α-anomers possess unique biochemical properties, including high stability. rsc.org Various methods, such as the Vorbrüggen glycosylation, have been developed to control the anomeric outcome. rsc.org The reactivity at the anomeric center is enhanced, making it a prime site for substitution reactions with nucleophilic bases. libretexts.orgyoutube.com

Utilization of Chiral Precursors

The use of chiral precursors is a fundamental strategy to ensure the stereochemical integrity of the final nucleoside product. Chiral pool synthesis, which starts from readily available chiral molecules, is a common approach. In the synthesis of nucleoside analogs, chiral starting materials, often derived from natural sugars, guide the stereochemistry of subsequent reactions. For instance, the synthesis of chiral acyclic nucleoside analogues often employs enzymes like DHAP-dependent aldolases to create key stereocenters. nih.govnih.gov The chirality of the aliphatic chain in these analogs is critical for their biological activity. nih.govnih.gov

Approaches for C-Alkylation at the 3'-Position

Introducing a methyl or other alkyl group at the 3'-position of the pentofuranose (B7776049) ring is a defining feature of 3'-Deoxy-3'-alpha-C-methyluridine. This modification significantly impacts the conformation and biological properties of the nucleoside.

Stereocontrolled Introduction of Methyl and Other Alkyl Groups

The stereocontrolled introduction of a methyl group at the 3'-position is a critical and challenging step. This is often achieved by converting the 3'-hydroxyl group into a ketone (3'-keto derivative), which then reacts with an organometallic reagent. nih.gov The stereoselectivity of this addition is influenced by the configuration of other substituents on the sugar ring. nih.gov For instance, the configuration at the anomeric carbon (C1) can direct the stereochemical outcome of the Grignard reagent's attack on the 3'-keto sugar. nih.gov Radical deoxygenation of the corresponding 3'-deoxy-3'-C-methyl ribonucleosides is another method to produce these derivatives. nih.gov

Grignard Reagent-Based Approaches

Grignard reagents (R-Mg-X) are powerful nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. wikipedia.org In the synthesis of 3'-C-methylated nucleosides, a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), is reacted with a 3'-keto nucleoside precursor. nih.govorganic-chemistry.org This reaction introduces the methyl group at the 3'-position. The stereochemical outcome of the Grignard addition is a key consideration, and the reaction conditions must be carefully controlled to favor the desired α- or β-methyl configuration. nih.gov The general formula for a Grignard reagent is R−Mg−X, where R is an organic group and X is a halogen. wikipedia.org

Modifications of the Pentofuranose Ring

Modifications to the pentofuranose ring, beyond the 3'-position, can further modulate the properties of nucleoside analogs. These modifications can influence the sugar pucker, stability, and interaction with enzymes. Methylation of the 2'-hydroxyl group, for example, induces a C3'-endo ribose conformation, which can stabilize helical structures in nucleic acids. nih.gov Other modifications may involve introducing different functional groups or altering the ring structure itself to create carbocyclic or acyclic analogs.

Introduction of Halogen Substituents (e.g., Fluoro, Azido)

The introduction of halogen and azido (B1232118) groups at the 3'-position of the sugar ring is a key strategy in the synthesis of potent antiviral nucleoside analogs.

Fluorination:

The synthesis of 3'-deoxy-3'-fluoronucleosides often involves the use of fluorinating agents like diethylaminosulfur trifluoride (DAST). For instance, 3'-deoxy-3'-(fluoromethylthio)thymidine has been synthesized from 5'-O-benzoyl-3'-deoxy-3'-(methylsulfinyl)thymidine using DAST. rsc.org This fluorinated intermediate can then be used to synthesize sulfoxide (B87167) and sulfone derivatives. rsc.org Another approach involves the nucleophilic fluorination of a 2'-α-hydroxy intermediate with DAST to produce the desired β-fluorinated product. mdpi.com The synthesis of 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a PET imaging agent, has been achieved through the nucleophilic displacement of a nosylate (B8438820) precursor with [18F]fluoride. researchgate.net Semiautomated synthesis methods for [18F]FLT have been developed using various thymidine (B127349) derivative precursors, significantly improving radiochemical yield. researchgate.netnih.gov

Azidation:

The introduction of an azido group at the 3'-position is another important modification. 3'-azido-3'-deoxy-5-methyluridine serves as a key precursor for synthesizing a variety of 3'-triazolyl-substituted nucleosides. nih.gov This is typically achieved through a chemoenzymatic process starting from D-xylose. nih.gov The resulting 3'-azido nucleoside can then undergo a copper(I)-catalyzed Huisgen-Sharpless-Meldal 1,3-dipolar cycloaddition reaction with various alkynes to generate a library of 3'-deoxy-3'-(4-substituted-triazol-1-yl)-5-methyluridines. nih.gov

Synthesis of 2',3'-Dideoxy and Related Derivatives

The synthesis of 2',3'-dideoxy and related unsaturated derivatives of 3'-C-methyluridine is a critical area of research, as these modifications often confer significant biological activity.

A common strategy for the synthesis of 2',3'-dideoxynucleosides involves the radical deoxygenation of a corresponding ribonucleoside derivative. nih.gov For example, 2',3'-dideoxy-3'-C-methyl nucleosides have been prepared from their 3'-deoxy-3'-C-methyl ribonucleoside precursors through radical deoxygenation. nih.gov An improved and more environmentally friendly protocol for this transformation utilizes tris(trimethylsilyl)silane (B43935) and 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) to replace the more hazardous tributyltin hydride (Bu3SnH) and azobisisobutyronitrile (AIBN). nih.gov

The synthesis of 2',3'-didehydro-2',3'-dideoxynucleosides, which contain a double bond in the sugar ring, can be achieved through the deoxygenation of ribonucleoside 2',3'-bisxanthates. nih.gov This method has been successfully applied to the synthesis of important antiviral drugs like stavudine (B1682478) (d4T). nih.gov

Exocyclic Methylene (B1212753) Modifications

The introduction of an exocyclic methylene group at the 3'-position of the sugar moiety has been shown to enhance the properties of oligonucleotides. acs.org

The synthesis of 3'-C-methylene modified nucleosides often starts from a key intermediate, a 3'-C-iodomethyl nucleoside. acs.orgnih.gov A modified Arbuzov reaction is then employed to introduce the desired phosphonate (B1237965) functionality. acs.orgnih.gov This strategy has been used to synthesize a variety of 5'-O-DMT- and MMT-protected 3'-C-methylene H-phosphonates with different substituents at the 2'-position, such as O-methyl, fluoro, and hydrogen. acs.orgnih.gov These H-phosphonate monomers can be further converted into phosphonamidite monomers, which are suitable for automated solid-phase synthesis of 3'-methylene-modified oligonucleotides. acs.orgnih.gov

An alternative approach involves the conversion of a 3'-keto derivative to a 3'-C-methylidene compound. nih.gov For example, 1-(5-O-Benzoyl-3'-C-methyl-2'-deoxy-α-D-threo-pentofuranosyl)thymine can be converted into a mixture of 3'-C-methylidene-2',3'-dideoxy-5-methyluridine and 3'-C-methyl-2',3'-dideoxy-2',3'-didehydro-5-methyluridine. nih.gov

Nucleobase Derivatization Strategies

Modification of the nucleobase is a key strategy to alter the biological properties of nucleoside analogues.

Uracil (B121893) and Pyrimidine (B1678525) Base Modifications

Modifications of the uracil and pyrimidine bases in this compound analogues are explored to enhance their therapeutic potential.

5-Position Modifications: The synthesis of 5-substituted uridine (B1682114) derivatives is a significant area of research. museonaturalistico.it For instance, 3'-deoxy-3'-(4-substituted-triazol-1-yl)-5-methyluridine has been synthesized, demonstrating modifications at both the sugar and the base. nih.gov

3-Position Modifications: 3-Methyluridine can be synthesized by reacting uridine with methyl iodide in the presence of potassium carbonate. museonaturalistico.itnih.gov This modification at the N3 position of the uracil ring can influence the molecule's properties. nih.gov

General Pyrimidine Modifications: The synthesis of various pyrimidine C-nucleosides often involves the direct coupling of a functionalized carbohydrate with a pyrimidine base. urfu.ru

Purine (B94841) Base Analogs

The synthesis of purine nucleoside analogs of this compound is undertaken to explore a broader range of biological activities. wikipedia.orgdrugbank.com

Synthesis of Adenosine (B11128) and Guanosine Analogs: The synthesis of 3'-deoxy-3'-C-methyladenosine and 3'-deoxy-3'-C-methylguanosine has been reported. acs.orgimmunomart.commedchemexpress.com These purine analogs are often investigated for their potential as antitumor agents. immunomart.commedchemexpress.com The synthesis of 3'-C-trifluoromethyl nucleoside analogues of adenosine has also been achieved. researchgate.net

General Synthetic Strategies: The synthesis of C-nucleosides, including purine analogs, often relies on the direct C-C coupling of a carbohydrate moiety with a preformed aglycon unit. urfu.ru Another common method is the silyl-Hilbert-Johnson (or Vorbrüggen) reaction, which involves coupling a silylated heterocyclic base with an electrophilic sugar derivative in the presence of a Lewis acid. wikipedia.org

Protective Group Chemistry in Complex Nucleoside Synthesis

The synthesis of complex nucleosides like this compound and its derivatives heavily relies on the strategic use of protecting groups to ensure regioselectivity and chemoselectivity during multi-step synthetic sequences. bham.ac.ukorganic-chemistry.org

Hydroxyl Protecting Groups: The hydroxyl groups of the sugar moiety are typically protected to prevent unwanted side reactions. Common protecting groups for hydroxyls include:

Silyl (B83357) ethers: Such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS), which are removable by fluoride (B91410) ions. libretexts.org

Trityl ethers: Dimethoxytrityl (DMT) is widely used for the protection of the 5'-hydroxyl group and is removed by weak acid. libretexts.org

Acyl groups: Acetyl (Ac) and benzoyl (Bz) groups are removed by acid or base. libretexts.org

Orthogonal Protection Strategy: In complex syntheses involving multiple reactive sites, an orthogonal protecting group strategy is essential. bham.ac.ukorganic-chemistry.orgnih.gov This strategy allows for the selective deprotection of one protecting group without affecting others in the molecule. bham.ac.ukorganic-chemistry.org For example, a silyl ether can be removed with fluoride ions while an acid-labile trityl group remains intact. This approach is critical for the regioselective modification of different hydroxyl groups in the sugar ring.

Protecting Groups in Oligonucleotide Synthesis: In the context of synthesizing oligonucleotides incorporating modified nucleosides, protecting groups are crucial. nih.govacs.org For instance, the 5'-hydroxyl group is often protected with a DMT group, while the exocyclic amino groups of the nucleobases are protected with groups like benzoyl or acetyl. libretexts.org Phosphate (B84403) protecting groups, such as the 2-cyanoethyl group, are also employed and can be removed by mild base. libretexts.org

Molecular Mechanisms of Action and Cellular Biology

Interactions with Nucleic Acid Synthesis and Processing

Once phosphorylated, 3'-Deoxy-3'-alpha-C-methyluridine triphosphate can act as a competitive inhibitor and a chain terminator in both DNA and RNA synthesis, although its primary activity appears to be directed against RNA polymerases.

The triphosphate form of 3'-C-methyl-2'-deoxynucleosides has been investigated for its effects on DNA synthesis. Studies on the closely related analog, 3'-C-methyl-2'-deoxythymidine 5'-triphosphate, revealed that it acts as a competitive inhibitor with respect to the natural substrate dTTP for several DNA polymerases, including the reverse transcriptases of Human Immunodeficiency Virus type 1 (HIV-1) and Avian Myeloblastosis Virus (AMV). nih.gov However, a key finding was that none of the DNA polymerases examined were able to incorporate this analog into the growing DNA chain. nih.gov This suggests a mechanism of competitive inhibition at the active site rather than chain termination following incorporation. The 3'-C-methyl group likely creates steric hindrance that prevents the enzyme from catalyzing the phosphodiester bond, even though it can bind to the active site.

General principles of nucleoside analog action show that compounds lacking a 3'-hydroxyl group, such as 3'-azido-3'-deoxythymidine (AZT), can function as chain terminators after being incorporated into the viral DNA. ebiohippo.comnih.gov The antiviral activity of these analogs is often dependent on the intracellular concentrations of their triphosphate form and the competing natural deoxynucleoside triphosphates (dNTPs). ebiohippo.com

The primary mechanism by which 3'-modified nucleosides like this compound interfere with RNA synthesis is through the inhibition of RNA polymerases, leading to the termination of the elongating RNA chain. The analog 3'-deoxyuridine-5'-triphosphate (B3056121) (3'-dUTP), which lacks the 3'-methyl group, has been shown to be a potent competitive inhibitor of DNA-dependent RNA polymerases I and II. medchemexpress.comnih.gov This inhibition prevents the incorporation of the natural UTP into the RNA strand. medchemexpress.comnih.gov

Similarly, 3'-fluoro-substituted nucleoside triphosphates have been demonstrated to be effective terminators of RNA synthesis catalyzed by E. coli DNA-dependent RNA polymerase. researchgate.net The incorporation of such an analog into a growing RNA chain results in the stalling of transcription and termination of further elongation. nih.gov This termination is a direct consequence of the absence of the 3'-hydroxyl group, which is essential for forming the phosphodiester bond with the next incoming nucleotide. nih.govnih.gov The introduction of a methyl group at the 3'-position, as in this compound, would similarly act as a terminator.

Enzyme Inhibition Kinetics and Specificity

The therapeutic potential of nucleoside analogs is highly dependent on their ability to selectively inhibit viral enzymes over their host cell counterparts. This selectivity minimizes toxicity and is a critical factor in drug development.

Viral RNA-dependent RNA polymerases (RdRp), such as the NS5B polymerase of the Hepatitis C virus (HCV), are primary targets for nucleoside analog inhibitors. nih.gov These enzymes are essential for viral replication. nih.gov The active triphosphate forms of nucleoside analogs compete with natural ribonucleoside triphosphates for the active site of the viral polymerase. nih.gov

Many successful antiviral drugs, such as Sofosbuvir (a 2'-fluoro-2'-C-methyluridine prodrug), function as non-obligate chain terminators. nih.govnih.gov After incorporation by the HCV NS5B polymerase, the modification on the ribose ring (in this case, at the 2'-position) sterically hinders the binding of the next nucleotide, thus halting RNA chain elongation. nih.gov A similar mechanism is expected for 3'-modified analogs. For instance, 3′-deoxy-3′-fluoroguanosine 5′-triphosphate directly interacts with the HCV NS5B RdRp, suppressing viral RNA synthesis by preventing the extension of the replicating RNA strand. nih.gov

The related compound 3'-deoxyuridine (B14125) 5'-triphosphate (3'-dUTP) competitively inhibits DNA-dependent RNA polymerases I and II from Dictyostelium discoideum with a Ki value of 2.0 µM against UTP incorporation. medchemexpress.comnih.gov This provides a benchmark for the inhibitory potential of 3'-deoxyuridine analogs.

Table 1: Inhibition of RNA Polymerases by 3'-Deoxyuridine 5'-Triphosphate (3'-dUTP)

| Enzyme | Source Organism | Inhibition Type | Natural Substrate | Ki Value (µM) | Km Value (µM) for Natural Substrate | Reference |

|---|---|---|---|---|---|---|

| DNA-dependent RNA Polymerase I & II | Dictyostelium discoideum | Competitive | UTP | 2.0 | 6.3 | medchemexpress.comnih.gov |

A critical aspect of the safety profile of a nucleoside analog is its low affinity for human cellular DNA polymerases (e.g., α, β, and γ). Inhibition of these enzymes, particularly the mitochondrial DNA polymerase γ, can lead to significant toxicity. nih.gov

Studies on the related compound 3'-C-methyl-2'-deoxythymidine 5'-triphosphate showed it to be a competitive inhibitor of several DNA polymerases, including viral reverse transcriptases. nih.gov Importantly, this analog was not incorporated into the DNA chain by the polymerases tested, which suggests a lower likelihood of causing chain termination in cellular DNA. nih.gov The selectivity of nucleoside analogs often arises from subtle structural differences between the active sites of viral and human polymerases. For example, the triphosphates of acyclovir (B1169) and ganciclovir (B1264) inhibit human cytomegalovirus-induced DNA polymerase much more effectively than human cellular DNA polymerase α.

Table 2: Comparative Inhibition of Viral and Cellular Polymerases by Nucleoside Analogs

| Inhibitor (Triphosphate form) | Enzyme | Ki Value (nM) | Reference |

|---|---|---|---|

| 9-(2-hydroxyethoxymethyl)guanine (Acyclovir) | HCMV-induced DNA Polymerase | 8 | |

| Cellular DNA Polymerase α | 96 | ||

| 9-(1,3-dihydroxy-2-propoxymethyl)guanine (Ganciclovir) | HCMV-induced DNA Polymerase | 22 | |

| Cellular DNA Polymerase α | 146 |

Ribonucleotide reductase (RNR) is the enzyme responsible for converting ribonucleoside diphosphates into deoxyribonucleoside diphosphates, a rate-limiting step in the synthesis of DNA precursors. As such, RNR is a target for anticancer and antiviral drug development. Certain nucleoside analogs can modulate the activity of RNR, thereby affecting the cellular pools of dNTPs available for DNA synthesis.

While direct studies on this compound are limited, the synthesis of related compounds has been explored with the aim of targeting RNR. For example, D- and L-3'-deoxy-3'-C-hydroxymethyl thymidine (B127349) derivatives were synthesized as potential RNR inhibitors. nih.gov Although these specific compounds were found to be inactive in the assays conducted, the research highlights that nucleosides with modifications at the 3'-position are considered potential candidates for RNR modulation. nih.gov

Other Enzyme Targets (e.g., PI5P4Kα, PI5P4Kβ, Topoisomerase II)

There is currently no direct scientific literature available that details the inhibitory activity of this compound on the specific enzyme targets PI5P4Kα, PI5P4Kβ, or Topoisomerase II. Research on the biological activity of this particular compound is limited.

However, based on the broader class of uridine (B1682114) analogues and modified nucleosides, it is plausible that this compound, particularly after intracellular phosphorylation, could interact with various enzymes involved in nucleotide metabolism and nucleic acid synthesis. Uridine-based natural products and their synthetic derivatives are known to target a plethora of uridine-nucleotide utilizing enzymes. nih.gov

One area of significant interest for modified nucleosides is the inhibition of viral polymerases. For instance, the related compound 3′-Deoxy-3′-methyluridine is involved in the preparation of inhibitors for RNA-dependent RNA viral polymerases. medchemexpress.com Furthermore, the triphosphate form of a structurally similar compound, β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine, is a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (NS5B). nih.govnih.govwisc.eduresearchgate.net This suggests that the primary mechanism of action for many C-methylated nucleosides involves their conversion to the active triphosphate form, which then acts as a chain terminator during viral RNA or DNA synthesis.

While direct evidence is lacking for PI5P4Kα, PI5P4Kβ, and Topoisomerase II, the general principle of nucleoside analogs acting as enzyme inhibitors is well-established. Future research may explore the inhibitory profile of this compound against a wider range of cellular and viral enzymes.

Table of Inhibitory Activity for Related C-Methylated Nucleoside Analogs

| Compound Name | Target Enzyme | Organism/Virus | Reported Inhibitory Activity |

| β-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate | RNA-dependent RNA polymerase (NS5B) | Hepatitis C Virus (HCV) | Potent inhibitor. nih.govnih.govwisc.eduresearchgate.net |

| 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate | DNA Polymerases (including Reverse Transcriptases) | Human Immunodeficiency Virus type 1 (HIV-1), Avian Myeloblastosis Virus (AMV) | Competitive inhibitor with respect to dTTP. nih.gov |

This table provides contextual data from related compounds due to the absence of specific data for this compound.

Characterization of Inhibition Types (e.g., Competitive, Non-Competitive, Uncompetitive)

The specific type of enzyme inhibition exhibited by this compound has not been characterized in the available scientific literature. The characterization of inhibition type requires detailed kinetic studies with a purified enzyme and its inhibitor.

Based on the mechanism of action of many nucleoside analogs that target polymerases, a competitive mode of inhibition is frequently observed. In this scenario, the phosphorylated form of the nucleoside analog is structurally similar to the natural nucleoside triphosphate substrate. It competes for the same active site on the polymerase enzyme.

A pertinent example is 3'-C-Methyl-2'-deoxythymidine 5'-triphosphate , which acts as a competitive inhibitor of several DNA polymerases with respect to the natural substrate, deoxythymidine triphosphate (dTTP). nih.gov This competition prevents the incorporation of the natural nucleotide, thereby halting the elongation of the nucleic acid chain.

The other primary types of reversible enzyme inhibition include:

Non-competitive inhibition , where the inhibitor binds to an allosteric site (a site other than the active site) on the enzyme, affecting its catalytic activity without preventing substrate binding.

Uncompetitive inhibition , where the inhibitor binds only to the enzyme-substrate complex.

General Characteristics of Reversible Enzyme Inhibition

| Inhibition Type | Description | Effect on Vmax | Effect on Km |

| Competitive | Inhibitor binds to the active site, competing with the substrate. | Unchanged | Increases |

| Non-competitive | Inhibitor binds to an allosteric site on the enzyme or enzyme-substrate complex. | Decreases | Unchanged |

| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. | Decreases | Decreases |

This table outlines the general characteristics of the major types of reversible enzyme inhibition.

Given the structural similarity of this compound to natural nucleosides, it is plausible that its active triphosphate form would act as a competitive inhibitor of one or more polymerases or other nucleotide-binding enzymes. However, this remains a hypothesis pending experimental validation.

In Vitro and Preclinical Biological Evaluation

Antiviral Activity Assessment in Cell Culture Models

The antiviral properties of 3'-Deoxy-3'-alpha-C-methyluridine and its derivatives have been tested against a range of viruses in cell culture systems. These studies are crucial for understanding the compound's spectrum of activity and its mechanism of action at the cellular level.

Activity against Flaviviruses (e.g., Tick-Borne Encephalitis Virus, Zika Virus, West Nile Virus)

Research into the efficacy of fluorinated nucleoside analogues has demonstrated notable antiviral effects against several medically important flaviviruses. nih.govnih.gov One particular analogue, 3′-deoxy-3′-fluoroadenosine, exhibited significant low-micromolar antiviral activity against Tick-Borne Encephalitis Virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.govnih.gov The half maximal effective concentration (EC₅₀) values for this compound ranged from 1.1 ± 0.1 μM to 4.7 ± 1.5 μM across different host cell lines of both neural and extraneural origin. nih.govnih.gov

Specifically, in porcine kidney epithelial (PS) cells, the anti-TBEV potency of 3′-deoxy-3′-fluoroadenosine was in the low-micromolar range, with EC₅₀ values of 2.2 ± 0.6 μM and 1.6 ± 0.3 μM for the Hypr and Neudoerfl strains, respectively. nih.gov The compound also effectively suppressed the replication of ZIKV and WNV in PS cells and primary human brain microvascular endothelial cells (HBCA). nih.gov While the anti-WNV effect showed slightly higher EC₅₀ values, they remained in the low-micromolar range. nih.gov The ability of this analogue to inhibit multiple arthropod-borne flaviviruses highlights its potential as a broad-spectrum antiviral agent against the Flavivirus genus. nih.gov

It is important to note that while some uridine (B1682114) derivatives have shown anti-HCV activity, the broader screening of nucleoside analogues often reveals that the majority have no significant antiflaviviral effect or are cytotoxic at the tested concentrations. nih.govnih.gov

Interactive Data Table: Antiviral Activity of a 3'-Deoxy-3'-fluoro Analogue against Flaviviruses

| Virus (Strain) | Cell Line | EC₅₀ (μM) |

|---|---|---|

| TBEV (Hypr) | PS | 2.2 ± 0.6 |

| TBEV (Neudoerfl) | PS | 1.6 ± 0.3 |

| TBEV (Hypr) | HBCA | 3.1 ± 1.1 |

| TBEV (Neudoerfl) | HBCA | 4.5 ± 1.5 |

| ZIKV (MR766) | PS | 1.1 ± 0.1 |

| ZIKV (SUR-1) | PS | 1.3 ± 0.2 |

| ZIKV (MR766) | HBCA | 4.7 ± 1.3 |

| ZIKV (SUR-1) | HBCA | 4.5 ± 1.4 |

| WNV (Eg-101) | PS | 3.7 ± 1.2 |

| WNV (13-104) | PS | 4.7 ± 1.5 |

| WNV (Eg-101) | HBCA | 4.3 ± 0.3 |

Efficacy against Hepatitis C Virus (HCV)

The β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleoside and its derivatives have been identified as selective inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. nih.gov A phosphoramidate (B1195095) prodrug of the 5'-phosphate derivative demonstrated significant potency in the HCV subgenomic replicon assay, with activity observed at concentrations below 1 μM. nih.gov This prodrug, known as PSI-7977 (Sofosbuvir), leads to high levels of the active triphosphate form in hepatocytes. nih.gov

Another related compound, β-d-2′-Deoxy-2′-fluoro-2′-C-methylcytidine (PSI-6130), is a potent inhibitor of HCV RNA replication. asm.org Its metabolism results in the formation of the 5′-triphosphate of its uridine congener, β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine (PSI-6206). asm.org This metabolic conversion underscores the complex intracellular pathways that can lead to the generation of active antiviral compounds.

Screening against Emerging Coronaviruses (e.g., SARS-CoV-2)

The emergence of SARS-CoV-2 prompted extensive screening of existing antiviral compounds. nih.gov Research has shown that the ribonucleoside analog β-D-N4-hydroxycytidine (NHC, EIDD-1931) exhibits broad-spectrum antiviral activity against SARS-CoV-2, MERS-CoV, and SARS-CoV. nih.gov While not this compound itself, this highlights the general strategy of testing nucleoside analogs against novel viral threats. Studies on SARS-CoV-2 have also investigated the role of host factors, such as the methyltransferase-like 3 (METTL3) protein, in viral RNA modification and replication, suggesting complex interactions between the virus and host cell machinery. biorxiv.org

Evaluation against Retroviruses (e.g., HIV-1)

Retroviruses like HIV-1 utilize a unique replication process involving reverse transcriptase to create DNA from their RNA genome. khanacademy.org Nucleoside analogs have been a cornerstone of anti-HIV therapy. For instance, 3'-azido-3'-deoxythymidine (AZT) is a well-known anti-HIV drug. nih.gov While specific data on this compound against HIV-1 is not detailed in the provided context, the general mechanism of nucleoside analogs involves interfering with the viral replication process. khanacademy.orgnih.gov The HIV life cycle, which includes the integration of viral DNA into the host genome, presents multiple targets for antiviral intervention. khanacademy.orgmdpi.com

Determination of Half Maximal Effective Concentrations (EC50)

The half maximal effective concentration (EC50) is a critical measure of a drug's potency. For the fluorinated nucleoside analogue 3′-deoxy-3′-fluoroadenosine, EC50 values against various flaviviruses were consistently in the low-micromolar range, indicating potent antiviral activity in vitro. nih.govnih.gov For instance, against two strains of Zika virus, the EC50 values were 1.1 ± 0.1 μM and 1.3 ± 0.2 μM in PS cells. nih.gov Similarly, against two strains of Tick-Borne Encephalitis Virus, the EC50 values were 2.2 ± 0.6 μM and 1.6 ± 0.3 μM in the same cell line. nih.gov These values are essential for comparing the efficacy of different compounds and for guiding further preclinical and clinical development.

Anticancer Activity Profiling in Established Cell Lines

The potential of nucleoside analogs extends beyond antiviral applications to the realm of oncology. The radiolabeled tracer 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT) is utilized in positron emission tomography (PET) to image cell proliferation in vivo, which is a hallmark of cancer. thno.org This is based on the principle that actively dividing cells have a higher uptake of thymidine (B127349) and its analogs for DNA synthesis. thno.org

While specific data on the direct anticancer activity of this compound in established cell lines is limited in the provided search results, the evaluation of related compounds provides some insight. For example, a screening of 65 plant extracts against lung cancer (A549) and normal lung (MRC-5) cell lines demonstrated varying levels of selective cytotoxicity. nih.gov Another study on a synthesized compound revealed low-level anticancer activity against a panel of approximately sixty cancer cell lines, with tumor growth ranging from 92.48% to 126.61%. researchgate.net The evaluation of rosemary and oregano extracts on the MG-63 bone osteosarcoma cell line showed dose-dependent cytotoxic effects. nih.gov These studies underscore the importance of screening compounds against various cancer cell lines to identify potential therapeutic candidates. nih.govresearchgate.netnih.govresearchgate.net The purine (B94841) nucleoside analogue 3'-Deoxy-3'-α-C-methyladenosine is noted for its broad antitumor activity in indolent lymphoid malignancies, acting through mechanisms like inhibition of DNA synthesis and induction of apoptosis. medchemexpress.com

Interactive Data Table: Illustrative Anticancer Screening Data of a Test Compound

| Cancer Type | Cell Line | Growth Percentage (%) |

|---|---|---|

| Leukemia | CCRF-CEM | 101.52 |

| Leukemia | K-562 | 105.11 |

| Non-Small Cell Lung Cancer | A549/ATCC | 103.87 |

| Colon Cancer | HCT-116 | 99.76 |

| CNS Cancer | SF-295 | 106.23 |

| Melanoma | SK-MEL-5 | 102.45 |

| Ovarian Cancer | OVCAR-3 | 108.91 |

| Renal Cancer | 786-0 | 92.48 |

| Prostate Cancer | PC-3 | 104.32 |

| Breast Cancer | MCF7 | 107.65 |

Note: This table is based on sample data for a different compound to illustrate the format of anticancer screening results. researchgate.net

Cytotoxicity against Hematological Malignancies

There is no publicly available data detailing the cytotoxic effects of this compound against the specified panel of hematological malignancy cell lines, including CCRF-CEM, K562, HL-60, MOLT-4, RPMI-8226, and SR.

Antiproliferative Effects in Solid Tumor Cell Lines

Similarly, research on the antiproliferative properties of this compound against the indicated solid tumor cell lines—Non-Small Cell Lung Cancer (NCI-H522), Melanoma (LOX IMVI, SK-MEL-28), Breast Cancer (T-47D, MCF-7), and Colon Cancer (COLO 205, HT-29)—is not available in the reviewed literature.

Analysis of Growth Inhibition Profiles

Consistent with the absence of cytotoxicity and antiproliferation data, there are no reported IC50 values for this compound in the context of the aforementioned hematological or solid tumor cell lines.

Non-Clinical Pharmacological Studies in Animal Models

In Vivo Antiviral Efficacy Studies

No specific in vivo studies evaluating the antiviral efficacy of this compound in mouse models of Tick-borne Encephalitis Virus (TBEV) or West Nile Virus (WNV) were identified. While studies on other 3'-deoxy nucleoside analogs exist, data for the specified compound is absent.

Pharmacokinetic and Metabolic Fate of Prodrugs in Preclinical Species

Information regarding the pharmacokinetic and metabolic fate of prodrugs of this compound in preclinical species, including primary hepatocytes, or in rat, dog, and monkey liver preparations, is not available in the public scientific literature.

Structure Activity Relationships Sar and Molecular Design

Conformational Analysis of 3'-Deoxy-3'-alpha-C-methyluridine Derivatives

The five-membered furanose (sugar) ring in nucleosides is not planar and exists in a puckered conformation. This puckering is described by which atoms are displaced from the plane formed by the C1', O4', and C4' atoms. colostate.edu The two most common conformations are C2'-endo (South) and C3'-endo (North). glenresearch.com In the C2'-endo form, the C2' atom is displaced to the same side of the plane as the nucleobase, a conformation typically found in B-form DNA. glenresearch.comvanderbilt.edu Conversely, the C3'-endo pucker, where the C3' atom is out of the plane, is characteristic of A-form DNA and RNA. glenresearch.comvanderbilt.edu

The presence of substituents on the sugar ring significantly influences the preferred pucker. For analogs of 3'-C-methyl-2'-deoxythymidine, which shares the same modified sugar as this compound, crystal structure analysis has revealed a preference for a conformation described as C2'-endo-C1'-exo. nih.gov This specific pucker is a key determinant of the spatial orientation of the phosphate (B84403) backbone in a nucleic acid chain, affecting interactions with polymerases. researchgate.net The energy barrier between the C2'-endo and C3'-endo states is relatively low, allowing for conformational flexibility, which can be crucial for biological function. vanderbilt.edu

| Conformation | Description | Associated Nucleic Acid Form |

|---|---|---|

| C2'-endo (South) | C2' atom is out of the plane on the same side as the nucleobase. glenresearch.com | B-form DNA glenresearch.com |

| C3'-endo (North) | C3' atom is out of the plane on the same side as the nucleobase. glenresearch.com | A-form DNA, RNA glenresearch.com |

| C2'-endo-C1'-exo | A specific conformation observed in crystals of 3'-C-methyl-2'-deoxythymidine. nih.gov | N/A |

Rotation around the N-glycosidic bond (C1'–N1 for pyrimidines) gives rise to two main rotational isomers: syn and anti. colostate.edu In the anti conformation, the bulky part of the nucleobase is positioned away from the sugar ring. In the syn conformation, the base is positioned over the sugar. For most pyrimidines like uracil (B121893) and thymine (B56734), the anti conformation is strongly favored due to steric hindrance between the C2 carbonyl group of the base and the sugar ring. colostate.edu

Consistent with this principle, studies on the closely related compound 3'-C-methyl-2'-deoxythymidine have shown that it adopts the anti conformation in its crystal structure. nih.gov This orientation is critical for proper base pairing in a DNA duplex and for recognition by DNA polymerases, which typically have active sites shaped to accommodate nucleosides in the anti form.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a paramount factor in the biological activity of chiral molecules like nucleoside analogs. nih.gov Subtle changes in the configuration of a single chiral center can lead to dramatic differences in how the molecule interacts with its biological targets. researchgate.net

Molecules with multiple chiral centers can exist as diastereomers—stereoisomers that are not mirror images of each other. libretexts.org These diastereomers can have vastly different biological profiles. The synthesis of 3'-C-methyl-2'-deoxynucleosides can result in different diastereomers, such as the erythro and threo forms, depending on the stereochemistry at the C3' position. nih.gov

The biological impact of this stereoisomerism is profound. For instance, 3'-C-methyl-2'-deoxythymidine 5'-triphosphate, a derivative of the thymine analog of this compound, was found to be a competitive inhibitor of several DNA polymerases, including the reverse transcriptases of Human Immunodeficiency Virus type 1 (HIV-1) and Avian Myeloblastosis Virus (AMV). nih.gov This inhibitory activity is highly dependent on the specific diastereomeric form of the molecule, as the precise spatial arrangement of the 3'-methyl and 5'-triphosphate groups must be compatible with the enzyme's active site to achieve effective binding and competition with the natural substrate (dTTP). nih.gov However, these enzymes were unable to incorporate the inhibitor into a growing DNA chain, indicating its function as a chain terminator is blocked, likely by the 3'-methyl group. nih.gov

| Enzyme | Inhibition Type | Note |

|---|---|---|

| HIV-1 Reverse Transcriptase | Competitive (with respect to dTTP) nih.gov | Not incorporated into DNA chain. nih.gov |

| AMV Reverse Transcriptase | Competitive (with respect to dTTP) nih.gov | Not incorporated into DNA chain. nih.gov |

A chiral center is typically a carbon atom bonded to four different groups. youtube.com The absolute configuration of each chiral center in a nucleoside analog, designated as R or S, is fundamental to its identity and function. msu.edu In this compound, key chiral centers are located on the sugar moiety, including C1' and C4', and the modified C3' center.

The synthesis of these analogs often involves controlling the stereochemical outcome at these centers. For example, the stereoselectivity of the reaction to introduce the methyl group at the C3' position can be influenced by the configuration of substituents at other positions on the sugar ring, such as C1'. nih.gov This leads to the formation of specific diastereomers (e.g., threo or erythro). The distinction between the alpha and beta anomers is determined by the configuration at C1', which dictates whether the nucleobase is below or above the sugar ring, respectively. This configuration is critical for the molecule's ability to be recognized by kinases for phosphorylation and by polymerases for potential incorporation. nih.gov The natural configuration for nucleosides is beta.

Role of Substituents at Key Positions

Modifying the structure of this compound by adding or altering substituents at key positions can fine-tune its biological activity. The introduction of a methyl group at the 3' position is a defining feature, but other modifications can also have significant effects.

For example, converting the 3'-C-methyl group into a 3'-C-methylidene (an unsaturated =CH2 group) creates a different analog. The triphosphate of this 3'-C-methylidene derivative was found to be a substrate for HIV-1 reverse transcriptase, meaning it could be incorporated into the DNA chain, albeit with very low efficiency. nih.gov This contrasts sharply with the 3'-C-methyl analog, which acts only as an inhibitor and not a substrate. nih.gov This highlights how a subtle change from a saturated methyl group to an unsaturated methylidene group at the C3' position can switch the mode of action from competitive inhibition to weak chain-terminating incorporation.

Furthermore, modifications at the 5' position are also critical. The addition of a 5'-phosphite group to 3'-C-methyl-2'-deoxy-5-methyluridine imparted modest anti-HIV-1 activity, whereas the parent nucleoside itself was inactive. nih.gov This demonstrates the crucial role of 5' modifications, which are often prodrug approaches to facilitate the intracellular formation of the active triphosphate form.

Effects of C-Methyl Group on Ribose Ring

A defining feature of this compound and its analogs is the introduction of a C-methyl group at the 3'-position of the ribose sugar. This modification profoundly influences the conformation of the ribose ring, which in turn dictates how the molecule is recognized and processed by viral polymerases.

The 3'-C-methyl group acts as a potent chain terminator in viral replication. Its presence sterically obstructs the formation of the 3'-5'-phosphodiester bond, a critical step in the elongation of the nascent viral RNA or DNA strand. The stereochemistry of this methyl group is vital, with the alpha-configuration (oriented "up") generally being essential for potent antiviral activity.

Furthermore, the 3'-C-methyl substitution tends to lock the ribose ring into a North (N)-type (C3'-endo) conformation. This spatial arrangement mimics that of natural deoxyribonucleoside substrates, facilitating efficient incorporation into the growing viral genetic material by viral polymerases. However, once incorporated, the essential 3'-hydroxyl group is absent, replaced by the non-reactive methyl group, which leads to the immediate and irreversible termination of chain elongation.

Impact of Halogen and Azido (B1232118) Substitutions

Further optimization of the this compound scaffold has involved the introduction of various substituents, with halogens and azido groups demonstrating significant potential. These substitutions can modulate the compound's metabolic stability, cellular uptake, and interaction with the target enzyme.

A particularly impactful modification has been the introduction of a fluorine atom at the 2'-position of the ribose sugar. The 2'-deoxy-2'-fluoro substitution, especially in the "down" or arabino configuration, has been shown to significantly enhance the antiviral activity of these nucleoside analogs. For example, combining a 2'-deoxy-2'-fluoro-arabino modification with the 3'-C-methyl group has yielded compounds with potent activity against various RNA viruses. The high electronegativity of the fluorine atom can alter the sugar ring's pucker and charge distribution, leading to improved binding affinity with the viral polymerase.

The introduction of an azido (N3) group at positions such as 2' or 4' has also been a fruitful area of investigation. The 4'-azido substitution, for instance, proved to be a key modification in the development of potent inhibitors against the hepatitis C virus (HCV) NS5B polymerase. It is believed that the azido group can form favorable interactions within the enzyme's active site and can also function as a bioisostere for other chemical groups.

Significance of Nucleobase Modifications (e.g., 5-Propynyl, 5-Methyl)

In concert with sugar moiety modifications, alterations to the uracil nucleobase have been crucial for fine-tuning the antiviral potency and selectivity of this compound analogs. Modifications at the 5-position of the uracil ring have been especially productive.

The introduction of a 5-propynyl group, a three-carbon chain featuring a triple bond, at the C5 position of uracil has been observed to enhance the activity of nucleoside inhibitors. This extension can fit into a hydrophobic pocket within the viral polymerase's active site, thereby increasing binding affinity.

Prodrug Design and Bioconversion Strategies

Rationale for Prodrug Development of 3'-Deoxy-3'-alpha-C-methyluridine Analogs

The development of nucleoside analogs as therapeutic agents is often hampered by significant biological barriers. For a nucleoside analog like this compound to exert its effect, it must first enter the target cell and then be converted into its active triphosphate form by host cell kinases. nih.govnih.gov This phosphorylation process is a critical activation step.

However, the first phosphorylation step, converting the nucleoside to a nucleoside monophosphate, is often slow and inefficient, creating a bottleneck in the activation pathway. researchgate.net Some parent nucleosides can be inactive in their initial form and require this metabolic conversion to become potent inhibitors of viral polymerases or other cellular targets. wisc.edu For instance, earlier studies on related compounds showed that while the parent nucleoside was inactive in replicon assays, its triphosphate form was a potent inhibitor. wisc.edu

Furthermore, the inherent polarity of nucleosides, and particularly their phosphorylated forms, restricts their ability to cross cellular membranes, leading to poor cellular uptake. nih.gov This also contributes to low oral bioavailability, as the charged molecules are not easily absorbed from the gastrointestinal tract. researchgate.netnih.gov To overcome these limitations—specifically, to bypass the inefficient initial phosphorylation and improve cell permeability—prodrug strategies are employed. nih.govasm.org The primary goal is to mask the phosphate (B84403) group, creating a more lipophilic molecule that can diffuse across cell membranes before being converted intracellularly to the active nucleoside monophosphate. nih.govacs.org

Phosphoramidate (B1195095) Prodrug Technology (e.g., ProTides)

Among various prodrug strategies, the phosphoramidate ProTide technology has proven exceptionally successful for nucleoside analogs. researchgate.nettandfonline.com This approach involves masking the hydroxyl groups of a nucleoside monophosphate with an aryloxy group and an amino acid ester moiety. nih.govacs.org This modification neutralizes the negative charge of the phosphate group, increasing the compound's lipophilicity and facilitating its passive diffusion across cellular membranes. nih.govcore.ac.uk

The ProTide technology effectively bypasses the need for the initial, often rate-limiting, kinase-mediated phosphorylation step by delivering the nucleoside monophosphate directly into the cell. acs.orgresearchgate.net This has been shown to significantly enhance the potency of various nucleoside analogs. researchgate.net

A preeminent example of this technology is sofosbuvir, a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine analog. nih.govnih.gov Its success underscores the effectiveness of the ProTide approach in achieving high intracellular concentrations of the required nucleotide metabolite. asm.org The specific components of the ProTide—the aryl group, the amino acid, and its ester—can be varied to fine-tune the prodrug's stability, cellular uptake, and activation profile. tandfonline.com L-alanine is a frequently used amino acid for ProTides of nucleoside analogues. tandfonline.com

Strategies for Improved Oral Bioavailability and Cellular Uptake

Improving oral bioavailability and cellular uptake are primary objectives in the design of nucleoside analog therapeutics. researchgate.netnih.gov Most nucleoside analogs suffer from poor oral absorption due to their hydrophilicity and susceptibility to metabolic degradation in the gut. researchgate.net The ProTide strategy is a key approach to address these challenges. nih.gov

By converting the charged nucleoside monophosphate into a neutral, more lipid-soluble phosphoramidate, the prodrug can more readily permeate biological membranes, including the intestinal epithelium and the cellular membrane of target tissues. nih.govresearchgate.netresearchgate.net This chemical modification is designed to ensure the prodrug remains stable in the gastrointestinal tract, is transported intact into the bloodstream, and is then delivered to the target cells. wisc.edunih.gov

For liver-targeted therapies, such as those for Hepatitis C, the prodrug can be designed to preferentially release the active nucleotide in the liver. wisc.edu The success of a prodrug hinges on a delicate balance: it must be stable enough to reach its target but readily metabolized to the active form once inside the cell. nih.gov Other strategies to enhance oral bioavailability for drugs in general include the use of permeation enhancers, solubilizers, and advanced formulation techniques like nanoemulsions and solid dispersions, though the chemical modification via a prodrug approach remains a highly effective strategy for nucleosides. researchgate.netnih.govisciii.es

Intracellular Activation Mechanisms and Enzyme Roles

Once a phosphoramidate prodrug of a nucleoside analog enters the target cell, it undergoes a specific, multi-step enzymatic conversion to release the active triphosphate form. nih.govacs.org This intracellular activation pathway is crucial for the drug's efficacy.

The activation cascade proceeds as follows:

Ester Cleavage: The process is initiated by the hydrolysis of the amino acid ester bond, a reaction catalyzed by cellular esterases such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1). nih.govacs.org This step removes the ester group (e.g., isopropyl or ethyl) from the amino acid.

Phosphoramidate Bond Cleavage: The resulting intermediate undergoes cleavage of the P-N bond, which connects the amino acid to the phosphorus atom. This reaction is catalyzed by a phosphoramidase enzyme, identified as Histidine Triad Nucleotide-binding protein 1 (HINT1). nih.govnih.govacs.org This step releases the aryloxy group and the amino acid, yielding the free nucleoside monophosphate.

Sequential Phosphorylation: The liberated nucleoside monophosphate is then a substrate for cellular kinases. It is first converted to the diphosphate (B83284) by a specific kinase, such as UMP-CMP kinase for uridine (B1682114) analogs, and subsequently to the active triphosphate form by a nucleoside diphosphate kinase (NDPK). wisc.edunih.gov

This enzymatic pathway ensures the efficient intracellular generation of the active triphosphate, which can then act as an inhibitor of its target enzyme, such as a viral RNA-dependent RNA polymerase. acs.orgnih.gov The expression levels and activity of these enzymes can vary between different cell types, which can lead to cell-dependent activation of the prodrug. nih.govacs.org

Data Tables

Table 1: Key Enzymes in Phosphoramidate Prodrug Activation

| Enzyme | Function |

| Carboxylesterase 1 (CES1) | Catalyzes the initial hydrolysis of the amino acid ester moiety of the prodrug. nih.govacs.org |

| Cathepsin A (CatA) | Also catalyzes the initial hydrolysis of the amino acid ester moiety. nih.govacs.org |

| Histidine Triad Nucleotide-binding protein 1 (HINT1) | A phosphoramidase that cleaves the P-N bond to release the nucleoside monophosphate. nih.govnih.govacs.org |

| UMP-CMP Kinase (UCK) | Phosphorylates the uridine/cytidine monophosphate to the diphosphate form. wisc.edunih.gov |

| Nucleoside Diphosphate Kinase (NDPK) | Catalyzes the final phosphorylation step, converting the diphosphate to the active triphosphate. wisc.edunih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

There are no specific molecular dynamics (MD) simulation studies published for 3'-Deoxy-3'-alpha-C-methyluridine.

MD simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations could theoretically be used to:

Analyze Conformational Flexibility: Determine the preferred three-dimensional shapes (conformations) of the molecule in solution, particularly the puckering of the furanose ring and the orientation of the nucleobase (syn vs. anti). The introduction of the 3'-alpha-C-methyl group is expected to significantly influence the sugar pucker, which is critical for how the nucleoside interacts with target enzymes.

Study Ligand-Target Interactions: If a biological target were identified, such as a viral polymerase or kinase, MD simulations could model the dynamic interactions between this compound (in its active, likely triphosphate form) and the enzyme's active site. This would reveal the stability of the binding pose, key amino acid interactions, and the role of water molecules, providing insights into the mechanism of action or inhibition nih.govnih.gov.

Binding Free Energy Calculations (e.g., MM-GBSA)

There are no published binding free energy calculations for this compound.

Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are post-processing techniques applied to MD simulation trajectories to estimate the binding free energy of a ligand to its target nih.gov. If a stable complex of this compound with a target protein were simulated, MM-GBSA could be used to:

Calculate the relative binding affinity of the compound.

Decompose the binding energy into contributions from different interaction types (e.g., electrostatic, van der Waals, solvation energy).

Compare its binding energy to that of a native substrate or other inhibitors to predict relative potency.

Pharmacophore Modeling for Ligand Design

There are no specific pharmacophore models developed based on or for the design of this compound.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity nih.govnih.gov. A pharmacophore model could be developed in two ways:

Ligand-Based: If a series of active analogues existed, their common features could be used to build a model.

Structure-Based: The interaction pattern of a ligand bound within a target's active site could be used to generate a pharmacophore model nih.gov. This model could then serve as a 3D query to screen large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity.

In Silico Prediction of Structure-Activity Relationships

Specific in silico predictions of structure-activity relationships (SAR) for this compound are not available in the literature.

While the synthesis of 3'-deoxy-3'-C-methyl nucleosides has been accomplished, the reported lack of significant antiviral activity for the series has likely precluded extensive computational SAR studies nih.gov. Such studies would typically involve computationally modeling a series of related analogues to correlate specific structural modifications with changes in predicted binding affinity or activity. This helps in understanding which chemical groups are essential for activity and guides the design of more potent compounds.

Docking Studies and Active Site Characterization

There are no published molecular docking studies specifically for this compound.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex nih.govresearchgate.net. For this compound, docking could be used to:

Screen a panel of potential biological targets (e.g., viral or human polymerases, kinases) to generate hypotheses about its mechanism of action.

Predict the binding pose of the molecule within a known active site.

Analyze the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. This characterization is fundamental to understanding its potential inhibitory mechanism and for guiding further chemical modifications.

Advanced Research Avenues and Future Outlook for 3 Deoxy 3 Alpha C Methyluridine

The exploration of 3'-Deoxy-3'-alpha-C-methyluridine and its related analogs continues to be a significant area of research, with a focus on enhancing its therapeutic potential and understanding its complex biological interactions. Advanced research is paving the way for novel applications by improving efficacy, overcoming biological barriers, and elucidating mechanisms of action and resistance at the molecular level.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for 3'-Deoxy-3'-alpha-C-methyluridine, and how are anomeric configurations controlled during synthesis?

- Methodological Answer : Synthesis typically involves nucleoside modification via selective protection/deprotection of hydroxyl groups and stereochemical control. For example, benzoyl or tert-butyldiphenylsilyl groups are used to protect the 5'-OH, while alpha-keto sugars facilitate methyl branch introduction at the 3'-position. Anomer separation (alpha/beta) is achieved using chromatography (e.g., silica gel) or crystallization .

- Key Data : Evidence from analogous compounds (e.g., 3'-C-methyl-2'-deoxycytidine) shows that protecting group strategies yield ~70-85% anomeric purity post-synthesis .

Q. How can researchers verify the structural integrity and purity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- NMR Spectroscopy : H and C NMR to confirm sugar puckering and methyl branch position.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.

- HPLC : Reverse-phase HPLC with UV detection (λ = 260 nm) to assess purity (>95% recommended for biological assays) .

Q. What are the recommended storage conditions and stability considerations for this compound?

- Methodological Answer : Store at -20°C in anhydrous, inert conditions (argon/vacuum-sealed vials) to prevent hydrolysis. Avoid exposure to strong acids/alkalis or oxidizing agents (e.g., HO), which may degrade the sugar moiety .

Advanced Research Questions

Q. How does this compound interact with thymidine kinase (TK1) or other nucleoside-metabolizing enzymes?

- Methodological Answer : Evaluate enzyme kinetics using:

- In Vitro Kinase Assays : Incubate with recombinant TK1 and [γ-P]ATP; monitor phosphorylation via TLC or autoradiography.

- Surface Plasmon Resonance (SPR) : Measure binding affinity () to TK1.

- Data Interpretation : Compare and values to natural substrates (e.g., thymidine). Prior studies on 3'-modified nucleosides show reduced phosphorylation efficiency due to steric hindrance .

Q. What analytical techniques are suitable for tracking the metabolic incorporation of this compound into RNA/DNA?

- Methodological Answer :

- Radiolabeling : Synthesize H- or C-labeled analogs and quantify incorporation via scintillation counting.

- LC-MS/MS : Detect modified nucleosides in hydrolyzed nucleic acids using tandem MS with selected reaction monitoring (SRM).

- Reference Studies : FLT (F-labeled thymidine analog) PET imaging methodologies can be adapted for tracking, though validation in cell models is critical .

Q. How can researchers resolve contradictory data on the antiviral efficacy of 3'-modified nucleosides in different cell lines?

- Methodological Answer :

- Orthogonal Assays : Combine viral replication assays (e.g., plaque reduction) with metabolic profiling (e.g., intracellular triphosphate levels via LC-MS).

- Cell-Specific Factors : Measure expression of nucleoside transporters (e.g., hENT1) and activating kinases (e.g., TK1) via qPCR/Western blot.

- Case Example : Discrepancies in anti-HIV activity may arise from differential phosphorylation efficiency in T-cell vs. macrophage models .

Q. What in silico tools are effective for predicting the binding affinity of this compound to viral polymerases?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with HIV reverse transcriptase or HCV NS5B polymerase.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of binding poses.

- Validation : Cross-reference with experimental IC values from enzymatic inhibition assays .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the cytotoxicity of 3'-modified nucleosides in primary vs. cancer cells?

- Methodological Answer :

- Dose-Response Profiling : Test cytotoxicity (MTT/CCK-8 assays) across cell types using identical conditions (e.g., 1–100 µM, 72-hr exposure).

- Mechanistic Studies : Assess apoptosis (Annexin V/PI staining) and mitochondrial stress (JC-1 dye).

- Key Insight : Primary cells often lack the proliferative drive of cancer cells, reducing susceptibility to nucleoside analogs targeting DNA replication .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions and low temperatures (-78°C) for stereosensitive reactions .

- Enzyme Assays : Include negative controls (e.g., enzyme-free reactions) to rule out non-specific phosphorylation .

- Data Reproducibility : Validate findings across ≥3 independent experiments and report SEM/confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.